KH7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El hidruro de potasio es un compuesto inorgánico compuesto por potasio e hidrógeno. Es un hidruro de metal alcalino y se representa mediante la fórmula química KH. El hidruro de potasio es un sólido blanco, aunque las muestras comerciales a menudo aparecen grises. Es una superbasa potente que es muy reactiva y se usa comúnmente en la síntesis orgánica .

Aplicaciones Científicas De Investigación

El hidruro de potasio se usa ampliamente en la investigación científica debido a sus fuertes propiedades básicas. Algunas de sus aplicaciones incluyen:

Síntesis orgánica: Se utiliza como base en varias reacciones orgánicas, incluidas las reacciones de ciclización, condensación, reordenamiento, eliminación y reducción.

Agente de desprotonación: Se utiliza para desprotonar compuestos carbonílicos y aminas para formar enolatos y amidas

Donante de hidruro: Actúa como un donante de hidruro para ácidos de Lewis como boratos y boranos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El hidruro de potasio se produce mediante la combinación directa de potasio metálico e hidrógeno gaseoso a temperaturas entre 200 y 350 grados Celsius. La reacción es la siguiente: [ 2K + H_2 \rightarrow 2KH ] Este método fue descubierto por Sir Humphry Davy poco después de su descubrimiento del potasio en 1807 .

Métodos de producción industrial: En entornos industriales, el hidruro de potasio se produce normalmente en un entorno controlado para garantizar la seguridad debido a su naturaleza altamente reactiva. A menudo se vende como una lechada en aceite mineral o cera de parafina para facilitar un manejo y una dispensación más seguros .

Análisis De Reacciones Químicas

Tipos de reacciones:

Reacción con agua: El hidruro de potasio reacciona violentamente con el agua para producir hidróxido de potasio e hidrógeno gaseoso: [ KH + H_2O \rightarrow KOH + H_2 ]

Reacciones de desprotonación: Como superbasa, el hidruro de potasio se utiliza para desprotonar compuestos carbonílicos para formar enolatos y aminas para formar amidas

Reactivos y condiciones comunes:

Agua: Reacciona para formar hidróxido de potasio e hidrógeno gaseoso.

Compuestos carbonílicos: Desprotonación para formar enolatos.

Aminas: Desprotonación para formar amidas.

Productos principales:

Hidróxido de potasio (KOH): Formado a partir de la reacción con agua.

Enolatos y amidas: Formados a partir de reacciones de desprotonación

Mecanismo De Acción

El hidruro de potasio ejerce sus efectos principalmente a través de sus fuertes propiedades básicas. Actúa como una superbasa, lo que significa que es más básico que el hidruro de sodio. Esto le permite desprotonar eficazmente varios compuestos, facilitando la formación de enolatos y amidas. Los objetivos moleculares y las vías involucradas incluyen compuestos carbonílicos y aminas, que se desprotonan para formar enolatos y amidas, respectivamente .

Comparación Con Compuestos Similares

El hidruro de potasio es similar a otros hidruros de metales alcalinos como:

- Hidruro de litio (LiH)

- Hidruro de sodio (NaH)

- Hidruro de rubidio (RbH)

- Hidruro de cesio (CsH)

Singularidad: El hidruro de potasio es único debido a su mayor basicidad en comparación con el hidruro de sodio, lo que lo hace más efectivo en ciertas reacciones de desprotonación. También es más reactivo y requiere un manejo cuidadoso debido a su naturaleza pirofórica .

Propiedades

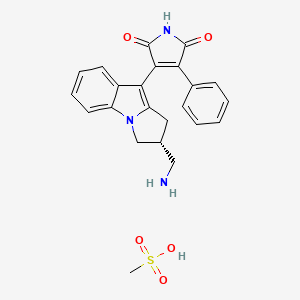

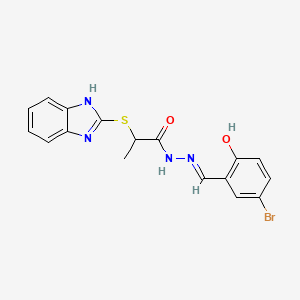

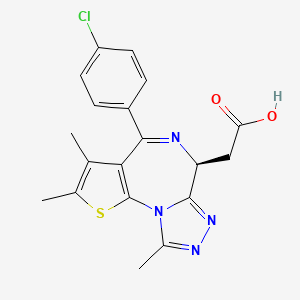

Número CAS |

330676-02-3 |

|---|---|

Fórmula molecular |

C17H15BrN4O2S |

Peso molecular |

419.3 g/mol |

Nombre IUPAC |

(2S)-2-(1H-benzimidazol-2-ylsulfanyl)-N-[(5-bromo-2-hydroxyphenyl)methylideneamino]propanamide |

InChI |

InChI=1S/C17H15BrN4O2S/c1-10(25-17-20-13-4-2-3-5-14(13)21-17)16(24)22-19-9-11-8-12(18)6-7-15(11)23/h2-10,23H,1H3,(H,20,21)(H,22,24)/t10-/m0/s1 |

Clave InChI |

WILMXUAKQKGGCC-JTQLQIEISA-N |

SMILES |

CC(C(=O)NN=CC1=C(C=CC(=C1)Br)O)SC2=NC3=CC=CC=C3N2 |

SMILES isomérico |

C[C@@H](C(=O)NN=CC1=C(C=CC(=C1)Br)O)SC2=NC3=CC=CC=C3N2 |

SMILES canónico |

CC(C(=O)NN=CC1=C(C=CC(=C1)Br)O)SC2=NC3=CC=CC=C3N2 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

KH7 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is KH7's primary target and how does it interact with it?

A1: this compound is a selective inhibitor of sAC, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP) [, ]. Unlike transmembrane adenylyl cyclases (tmACs), sAC is activated by bicarbonate ions (HCO3−) and Ca2+ []. This compound specifically binds to sAC, inhibiting its catalytic activity and reducing intracellular cAMP levels [, ].

Q2: What are the downstream effects of this compound-mediated sAC inhibition?

A2: this compound's inhibition of sAC leads to a decrease in cAMP levels, which in turn affects various downstream signaling pathways and cellular processes. This includes inhibition of protein kinase A (PKA) activity, a major effector of cAMP signaling [, , ]. Consequently, this compound has been shown to affect a wide range of cellular functions, including ion transport, cell proliferation, apoptosis, and inflammation [, , , , ].

Q3: How does this compound affect the regulation of epithelial sodium channels (ENaC)?

A3: Research suggests that sAC activity is necessary for both basal and agonist-stimulated Na+ reabsorption in kidney collecting duct cells []. This compound treatment inhibits amiloride-sensitive short-circuit currents (Isc) by more than 50% within 30 minutes, indicating reduced ENaC activity []. This effect is likely mediated through the Na+/K+-ATPase, rather than directly on ENaC [].

Q4: Does this compound affect vascular endothelial function?

A4: Yes, this compound has been shown to influence vascular endothelial function. Studies show that this compound treatment leads to significant softening of endothelial cells, suggesting a role for sAC in regulating endothelial stiffness [, ]. This effect may be mediated through the regulation of gene expression for ENaC-α and Na+/K+-ATPase-α/β [, ].

Q5: What is the role of this compound in studying sperm function?

A5: this compound has been instrumental in dissecting the role of sAC in sperm function. Studies show that while sAC is essential for the activation of sperm motility, it is not directly involved in triggering hyperactivation []. Treating sperm with this compound does not prevent hyperactivation, although high doses can impair motility []. This suggests that other signaling pathways are involved in hyperactivation downstream of sAC.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C17H14BrN5O2S, and its molecular weight is 432.3 g/mol.

Q7: Is there information available about this compound's material compatibility and stability under various conditions?

A7: The provided research articles do not offer specific details regarding this compound's material compatibility and stability under various conditions. Further investigation would be required to determine its performance and applications under specific environmental parameters.

Q8: What is known about this compound's stability and potential formulation strategies?

A8: The research articles do not delve into the specifics of this compound's stability under different conditions or potential strategies for its formulation. Further research is needed to explore these aspects and optimize its pharmaceutical potential.

Q9: Is there information available regarding SHE regulations for this compound?

A9: The provided research articles focus on the biological activity of this compound and do not discuss specific SHE (Safety, Health, and Environment) regulations. Compliance with relevant regulations and responsible handling practices are crucial when working with any chemical compound.

Q10: What is currently understood about this compound's pharmacokinetic and pharmacodynamic properties?

A10: The provided research articles predominantly focus on the in vitro effects of this compound. Detailed information about its absorption, distribution, metabolism, excretion (ADME), and in vivo activity requires further investigation.

Q11: What in vitro and in vivo studies have been conducted to assess this compound's efficacy?

A11: this compound's efficacy has been primarily evaluated in cell-based assays and ex vivo tissue preparations. For example, this compound effectively inhibits ENaC activity in mouse polarized kidney collecting duct cells [] and prevents bile salt-induced apoptosis in human cholangiocytes []. Further research utilizing animal models and potential clinical trials are needed to comprehensively assess its therapeutic potential.

Q12: What is the historical context and significance of this compound in sAC research?

A12: The discovery and characterization of this compound as a selective sAC inhibitor represented a significant milestone in sAC research. Prior to its identification, studying the specific roles of sAC was challenging due to the lack of selective pharmacological tools. This compound provided researchers with a valuable tool to dissect sAC's contributions to various physiological processes and explore its potential as a therapeutic target.

Q13: Are there any cross-disciplinary applications or synergies for this compound research?

A13: Given the involvement of sAC in diverse physiological processes, this compound research holds promise for cross-disciplinary applications. For instance, understanding its effects on endothelial stiffness could have implications for cardiovascular research [, ], while its impact on sperm function is relevant to reproductive biology []. Collaboration between researchers from different disciplines can accelerate the understanding of sAC's multifaceted roles and potentially uncover novel therapeutic applications for this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

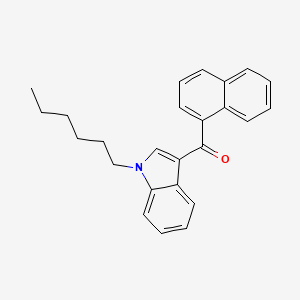

![(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide](/img/structure/B608253.png)

![7-(4,6-ditert-butylpyrimidin-2-yl)-3-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B608259.png)